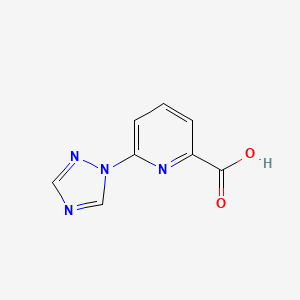
6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid is a chemical compound with the following properties:
- IUPAC Name : 6-(1H-1,2,4-triazol-1-yl)-2-pyridinecarboxylic acid
- Molecular Formula : C<sub>8</sub>H<sub>6</sub>N<sub>4</sub>O<sub>2</sub>
- Molecular Weight : 190.16 g/mol
- CAS Number : 1250552-50-1
Molecular Structure Analysis
The molecular structure of 6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid consists of a pyridine ring fused with a 1,2,4-triazole ring. The carboxylic acid group is attached to the pyridine ring. The arrangement of atoms and bonds determines its chemical properties and reactivity.
Physical And Chemical Properties Analysis
- Physical Form : Powder
- Melting Point : Not specified
- Solubility : Solubility characteristics are not readily available.
- Storage Temperature : Room temperature (RT)
- Purity : Approximately 95%
Scientific Research Applications
Antibacterial Activity
- Synthesis for Antibacterial Purposes : The compound's derivatives have been synthesized and evaluated for antibacterial activity. The derivatives showed promising activity against bacterial strains like Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2014).
Luminescent Properties
- Formation of Luminescent Metallogel : Certain derivatives form luminescent metallogels with properties like self-healing and strong red luminescence, which have applications in materials science (McCarney et al., 2015).
- Photoluminescence in Coordination Polymers : The compound, when used with different linkers, contributes to creating coordination polymers with distinct photoluminescence properties, beneficial for materials research (Wang et al., 2016).
Anti-Inflammatory and Antimalarial Properties
- Biological Activity Evaluation : A specific derivative exhibited potent anti-inflammation activity in vitro and showed significant antimalarial activity against P. falciparum strain (Meva et al., 2021).
Surface Activity and Catalytic Applications
- Surface Activity and Antimicrobial Properties : Derivatives of the compound have been synthesized with antimicrobial activity and potential as surface active agents (El-Sayed, 2006).
- Catalytic Activity : Derivatives have shown catalytic activity in reactions like the addition of terminal alkynes to imines, indicating potential in synthetic chemistry applications (Drabina et al., 2010).
Structural and Electronic Properties
- Structural Motifs in Crystal Engineering : The compound's derivatives have been examined for their structural motifs and packing arrangements, which is significant for understanding crystallization behavior in material science (Tawfiq et al., 2014).
- Electrochemical Properties : The electrochemical behavior of certain derivatives has been studied, revealing high ionization potentials and good affinity, which is important in the development of electronic materials (Tan et al., 2007).
Coordination Chemistry and Luminescence
- Modulation of Coordination Architectures : The compound has been used to create various cadmium(II) coordination polymers, demonstrating the versatility in forming different structural networks, with applications in coordination chemistry (Wang et al., 2013).
- Fluorescent Silver(I) Bridged Metalloligands : Its derivatives have been utilized in the construction of fluorescent silver(I) metalloligands, showcasing applications in luminescent materials (Cook & Ramsay, 2019).
Safety And Hazards
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
- Precautionary Statements : P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501
- Safety Information : MSDS
Future Directions
Researchers should explore the following aspects:
- Biological Activity : Investigate potential applications in drug discovery or other fields.
- Synthetic Modifications : Explore derivatization strategies to enhance properties.
- Structural Elucidation : Determine crystal structures and conformations.
- Toxicology Studies : Assess safety profiles and potential hazards.
properties
IUPAC Name |
6-(1,2,4-triazol-1-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-2-1-3-7(11-6)12-5-9-4-10-12/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPSZGAYEKCLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=NC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid | |
CAS RN |
1250552-50-1 |
Source


|
| Record name | 6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2898351.png)
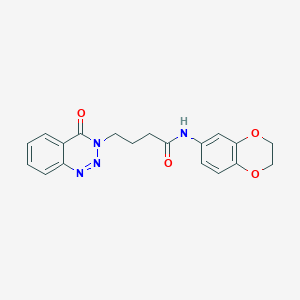
![2,4-diphenyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-carboxamide](/img/structure/B2898354.png)
![6-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2898356.png)
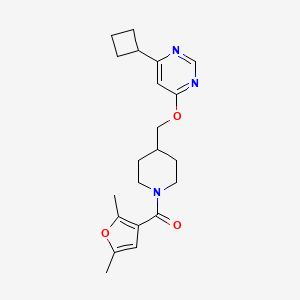
![N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2898359.png)
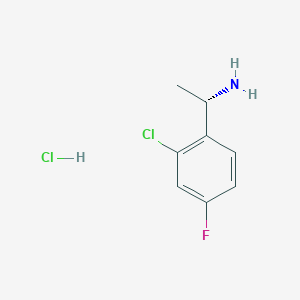
![Cyclopropyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2898361.png)
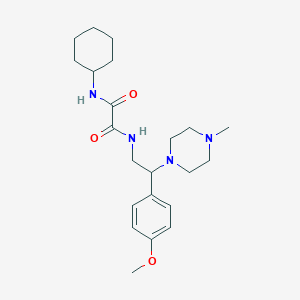
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2898367.png)
![(E)-methyl 4-((6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2898369.png)
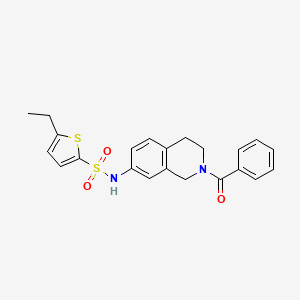
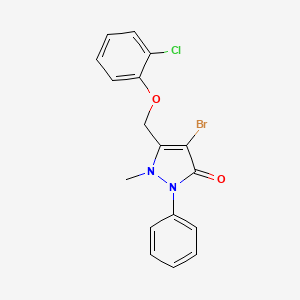
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-3-carboxamide](/img/structure/B2898373.png)